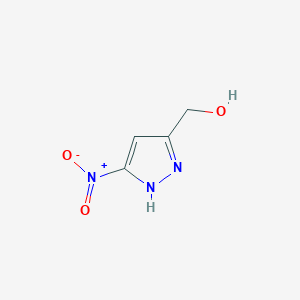
N',4-dihydroxy-3-nitrobenzenecarboximidamide
Vue d'ensemble
Description
“N’,4-dihydroxy-3-nitrobenzenecarboximidamide” is a chemical compound with the molecular formula C7H7N3O4 . It has a molecular weight of 197.15 .
Molecular Structure Analysis
The InChI code for “N’,4-dihydroxy-3-nitrobenzenecarboximidamide” is 1S/C7H7N3O4/c8-7(9-12)4-1-2-6(11)5(3-4)10(13)14/h1-3,7,11H,8H2 . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
“N’,4-dihydroxy-3-nitrobenzenecarboximidamide” has a melting point range of 173 - 175 degrees Celsius .Applications De Recherche Scientifique
Environmental Remediation and Wastewater Treatment
Sulfate Radical-Mediated Degradation of Nitrobenzene : The study by Ji et al. (2017) explores the degradation of nitrobenzene through sulfate radical-based advanced oxidation processes (SR-AOPs), highlighting their potential in environmental remediation and wastewater treatment. The process involves the formation of various nitrophenols and dinitrophenols, suggesting intricate denitration and nitration pathways. The study emphasizes the importance of monitoring the formation of polynitrated aromatic compounds due to their persistence and mutagenic properties (Ji, Shi, Wang, & Lu, 2017).
Biological Interactions
Reactivity with Biological Thiols : Ellis et al. (1992) investigated the chemical interactions between nitrosonitrobenzenes and biological thiols like glutathione (GSH). The study found that 3-nitroso-nitrobenzene (3-NNB) reacts with GSH to form distinct products, including a glutathion-S-yl derivative, highlighting the potential biological implications of nitrobenzene derivatives (Ellis, Hill, & Foster, 1992).
Biocatalysis in Environmental Treatment
Bioelectrochemical Systems for Nitrobenzene Conversion : Wang et al. (2011) explored the transformation of nitrobenzene to aniline using a bioelectrochemical system with a microbially catalyzed cathode, offering insights into efficient and environmentally friendly methodologies for pollutant conversion (Wang, Cheng, Liang, Ren, Cui, Lin, Kim, & Rabaey, 2011).
Sensing and Detection
Electrochemical Detection of Nitrobenzene : Kubendhiran et al. (2017) developed a green reduced graphene oxide/nickel tetraphenyl porphyrin nanocomposite modified electrode for the detection of nitrobenzene, offering a high-sensitivity method for monitoring this environmental pollutant (Kubendhiran, Sakthinathan, Chen, Tamizhdurai, Shanthi, & Karuppiah, 2017).
Adsorption and Removal
Adsorption Property Study : Chatterjee et al. (2003) conducted a study on the adsorption properties of substituted nitrobenzene molecules over smectite, providing insights into the removal of these compounds from the environment (Chatterjee, Ebina, Iwasaki, & Mizukami, 2003).
Safety And Hazards
Propriétés
IUPAC Name |
N',4-dihydroxy-3-nitrobenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c8-7(9-12)4-1-2-6(11)5(3-4)10(13)14/h1-3,11-12H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAXSOHHXZWEJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=NO)N)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C(=N/O)/N)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N',4-dihydroxy-3-nitrobenzenecarboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime](/img/structure/B1418187.png)


![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol](/img/structure/B1418193.png)

![ethyl 4-amino-1-(3-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1418197.png)
![2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B1418199.png)

![7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol](/img/structure/B1418202.png)

